molecular formula C11H8ClFO2 B15059779 (3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol

(3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol

Cat. No.: B15059779
M. Wt: 226.63 g/mol
InChI Key: QQCKRABYVKUFCO-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol is a fluorinated and chlorinated furan derivative with a phenylmethanol substituent. Its molecular structure combines a furan ring substituted with chlorine (position 3) and fluorine (position 4), along with a hydroxymethylphenyl group at position 2.

Properties

Molecular Formula

C11H8ClFO2

Molecular Weight

226.63 g/mol

IUPAC Name

(3-chloro-4-fluorofuran-2-yl)-phenylmethanol

InChI

InChI=1S/C11H8ClFO2/c12-9-8(13)6-15-11(9)10(14)7-4-2-1-3-5-7/h1-6,10,14H

InChI Key

QQCKRABYVKUFCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=CO2)F)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol typically involves the reaction of 3-chloro-4-fluorofuran with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the furan ring acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C, and may require a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major products include the corresponding ketone or aldehyde.

    Reduction: The major products include the corresponding alcohol or alkane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(4-Chloro-3-fluorofuran-2-yl)(phenyl)methanol is an organic compound with a furan ring substituted by chlorine and fluorine atoms, and a phenyl group attached to a methanol moiety. Its molecular structure is denoted as CHClFO. The presence of halogen substituents and the furan ring gives it unique chemical properties, making it of interest in medicinal chemistry and organic synthesis.

Potential Applications

(4-Chloro-3-fluorofuran-2-yl)(phenyl)methanol may find applications in various fields:

  • Pharmaceuticals Due to its potential biological activity, it can be used in pharmaceutical research and development. Further research is needed to evaluate the specific biological activities of this compound through in vitro and in vivo studies. Interaction studies could focus on elucidating the compound's pharmacodynamics and pharmacokinetics.
  • Medicinal Chemistry: The compound is a subject of interest in medicinal chemistry and organic synthesis.
  • Organic Synthesis: The compound's functional groups facilitate reactions that can be influenced by temperature, solvent, and catalysts. Methods allow for the selective introduction of functional groups while maintaining the integrity of the furan ring.

Structural Analogs

Several compounds share structural features with (4-Chloro-3-fluorofuran-2-yl)(phenyl)methanol:

Compound NameStructure FeaturesUnique Properties
4-ChlorophenolChlorine-substituted phenolKnown for antiseptic properties
3-FluorofuranFluorinated furanExhibits different reactivity patterns
(5-Fluoro-2-furyl)(phenyl)methanolSimilar furan ring but different substitutionPotentially different biological activities
2-(4-Chlorophenyl)furanChlorinated phenyl attached to furanMay have distinct pharmacological profiles

Variations in substitution patterns on the furan ring and phenolic structures can influence both chemical reactivity and biological activity.

Related Research

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound can be compared to other halogenated furan-methanol derivatives:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties
(3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol Cl (C3), F (C4), phenylmethanol (C2) C₁₁H₉ClFO₂ 228.65 (calculated) Expected high polarity due to -OH and halogens; potential for H-bonding and dipole interactions.
5-(4-Chlorophenyl)-2-methylfuran-3-yl methanol Cl (C5 of phenyl), methyl (C2) C₁₂H₁₁ClO₂ 222.67 Lower halogen count; methyl group enhances lipophilicity.
Phenylephrine-HCl (for contrast) Hydroxyphenyl, ethanolamine C₉H₁₃NO₂·HCl 203.67 Pharmacologically active; used in decongestants; polar due to -OH and amine groups.

Spectrophotometric Behavior

For example:

  • Phenylephrine-HCl : λmax = 510 nm, ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ .
  • Halogenated furans: Expected bathochromic shifts due to electron-withdrawing Cl/F substituents, increasing conjugation and molar absorptivity compared to non-halogenated analogs.

Stability and Reactivity

  • The chloro and fluoro groups in the target compound likely enhance thermal and oxidative stability compared to non-halogenated furans (e.g., 2-methylfuran derivatives). This is consistent with studies on chlorophenyl furans, where halogenation reduces degradation rates .
  • In contrast, phenylephrine-HCl shows stability in alkaline media for up to 48 hours when coupled with diazotized reagents , but its ethanolamine structure makes it prone to oxidation.

Pharmacological and Industrial Relevance

  • Target compound: Potential applications in drug discovery (e.g., kinase inhibitors) or as a synthetic intermediate for fluorinated materials.
  • Phenylephrine-HCl : Widely used as a decongestant; spectrophotometric assays are critical for quality control in pharmaceuticals .

Research Findings and Limitations

  • Sensitivity : The proposed spectrophotometric method for phenylephrine-HCl achieved a detection limit of 0.4 ppm . For the target compound, similar methods may require optimization due to differences in coupling reactivity with diazotized agents.
  • For halogenated furans, interference from halide ions or aromatic byproducts may need evaluation.
  • Accuracy : Phenylephrine-HCl assays showed a relative error of +0.31–1.07% , suggesting that halogenated analogs could achieve comparable precision with optimized protocols.

Biological Activity

The compound (3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol , also known as a derivative of furan and phenol, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}ClF O
  • Molecular Weight : 236.66 g/mol

The presence of the chloro and fluoro substituents on the furan ring may enhance the compound's lipophilicity and biological activity by influencing its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies on fluorine-rich derivatives have shown promising cytotoxicity against hypoxic cancer cells. The mechanism of action involves the induction of reactive oxygen species (ROS) leading to mitochondrial toxicity, which is crucial for mediating cancer cell death .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study examined the cytotoxic effects of various fuberidazole derivatives, including those with structural similarities to This compound . The results indicated that certain derivatives exhibited selective toxicity towards MCF-7 breast cancer cells under hypoxic conditions, demonstrating their potential as therapeutic agents .

CompoundIC50 (µM)Cell Line
5a10MCF-7
5b15HeLa
5c12A549

Antioxidant Activity

Compounds containing hydroxyl groups are often associated with antioxidant properties. The presence of the phenolic hydroxyl group in This compound suggests it may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. This property could be beneficial in preventing cellular damage associated with various diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Repair Pathways : By targeting hypoxic conditions in tumors, it may inhibit DNA repair mechanisms, leading to increased sensitivity to chemotherapy.
  • Induction of Apoptosis : The generation of ROS can trigger apoptotic pathways in cancer cells, promoting cell death.
  • Interaction with Enzymatic Targets : Compounds similar to this one may interact with mitogen-activated protein kinases (MAPKs), influencing cellular signaling pathways involved in growth and survival .

Safety and Toxicity

While the biological activities are promising, it is crucial to evaluate the safety profile of This compound . Preliminary toxicity assessments indicate that certain derivatives may exhibit low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary to ascertain their safety for clinical use .

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